molecular formula C9H5N3OS B13106121 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole

2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole

Cat. No.: B13106121
M. Wt: 203.22 g/mol
InChI Key: DWBMRTPTFWQMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the fusion of a benzothiazole ring with an oxadiazole ring, which imparts unique chemical and biological properties. The compound’s structure allows for a variety of functional modifications, making it a versatile candidate for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with hydrazine derivatives, followed by cyclization with carbon disulfide and subsequent oxidation . Another approach includes the use of 2-aminobenzothiazole and carboxylic acid derivatives under dehydrating conditions .

Industrial Production Methods: Industrial production of this compound often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale synthesis.

Properties

Molecular Formula

C9H5N3OS

Molecular Weight

203.22 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H5N3OS/c1-2-4-7-6(3-1)11-9(14-7)8-12-10-5-13-8/h1-5H

InChI Key

DWBMRTPTFWQMEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NN=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.